Propanal, 2,2'-dithiobis[2-methyl-

Description

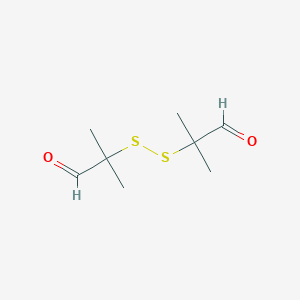

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-[(2-methyl-1-oxopropan-2-yl)disulfanyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c1-7(2,5-9)11-12-8(3,4)6-10/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGVMXJRVDXZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)SSC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075089 | |

| Record name | Propanal, 2,2'-dithiobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15581-80-3 | |

| Record name | Propanal, 2,2'-dithiobis(2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015581803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2,2'-dithiobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for Propanal, 2,2 Dithiobis 2 Methyl

Strategies for Disulfide Bond Formation in Sterically Hindered Systems

The formation of the disulfide bond in Propanal, 2,2'-dithiobis[2-methyl- is a critical step in its synthesis, complicated by the steric hindrance imposed by the adjacent gem-dimethyl groups. Several strategies can be employed to achieve this transformation, primarily through the oxidative coupling of thiol precursors or via thiol-disulfide exchange reactions.

Oxidative Coupling of Thiol Precursors

The most direct route to Propanal, 2,2'-dithiobis[2-methyl- involves the oxidative coupling of its thiol precursor, 2-mercapto-2-methylpropanal. This reaction, in principle, involves the removal of two hydrogen atoms from two thiol molecules to form a disulfide bond.

A variety of oxidizing agents can be employed for this purpose. Common laboratory reagents for the oxidation of thiols to disulfides include hydrogen peroxide, iodine, and air (O2). For instance, the oxidation of various thiols to disulfides can be achieved with high yields using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by dichlorodioxomolybdenum(VI) under mild, room temperature conditions. organic-chemistry.org This method has been shown to be applicable to a wide range of thiols, including aromatic and aliphatic ones, suggesting its potential applicability to sterically hindered substrates. organic-chemistry.org Another approach involves the use of N-anomeric amides, which can facilitate the conversion of thiols to sulfur radicals, leading to disulfide formation without the need for a metal catalyst or external oxidant. nih.gov

The general reaction can be represented as:

2 HS-C(CH₃)₂-CHO + [O] → OHC-C(CH₃)₂-S-S-C(CH₃)₂-CHO + H₂O

The choice of oxidant and reaction conditions is crucial to avoid over-oxidation of the thiol to sulfonic acids or other byproducts, and to ensure the aldehyde groups remain intact. The steric hindrance around the thiol group in 2-mercapto-2-methylpropanal can influence the reaction rate and may necessitate specific catalytic systems to achieve high yields.

Thiol-Disulfide Exchange Reactions in Synthesis

Thiol-disulfide exchange is another powerful tool for the synthesis of disulfides, including sterically hindered ones. This equilibrium reaction involves the reaction of a thiol with a disulfide, resulting in the formation of a new disulfide and a new thiol.

R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH

For the synthesis of Propanal, 2,2'-dithiobis[2-methyl-, one could envision reacting 2-mercapto-2-methylpropanal with a disulfide that can act as a sulfur transfer agent. The equilibrium can be driven towards the desired product by carefully selecting the reaction conditions and the nature of the starting disulfide. For example, the use of an excess of the starting thiol or the removal of the product thiol can shift the equilibrium.

The rate of thiol-disulfide exchange can be significantly affected by steric hindrance. Studies on radical-disulfide exchange have shown that the steric hindrance associated with the disulfide bond can be a determining factor in the reaction rate. wikipedia.org This suggests that while thermodynamically feasible, the kinetic barrier for the exchange to form the highly hindered Propanal, 2,2'-dithiobis[2-methyl- might be substantial.

Synthesis of 2-Methylpropanal Derivatives as Building Blocks

The key precursor for the synthesis of Propanal, 2,2'-dithiobis[2-methyl- is 2-mercapto-2-methylpropanal. The synthesis of this building block is a critical step. One potential route starts from the readily available isobutyraldehyde (B47883) ((CH₃)₂CHCHO). wikipedia.orgwikipedia.orgsigmaaldrich.com

A plausible synthetic sequence involves the α-halogenation of isobutyraldehyde, followed by nucleophilic substitution with a sulfur source. For instance, chlorination of isobutyraldehyde can yield 2-chloro-2-methylpropanal. google.com Subsequent reaction with a thiolating agent, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, could introduce the thiol functionality.

A patent describes a process for preparing 2-methyl-2-methylthiopropionaldehyde, which involves the chlorination of isobutyraldehyde followed by reaction with sodium methyl mercaptide. google.com A similar strategy using a different sulfur nucleophile could potentially yield the desired 2-mercapto-2-methylpropanal.

| Starting Material | Reagents | Product | Reference |

| Isobutyraldehyde | 1. Cl₂2. NaSH or Thiourea/hydrolysis | 2-mercapto-2-methylpropanal | google.com (analogous) |

Chemo- and Regioselectivity in the Formation of Propanal, 2,2'-dithiobis[2-methyl-

A significant challenge in the synthesis of Propanal, 2,2'-dithiobis[2-methyl- is achieving chemoselectivity. The presence of two reactive functional groups, the thiol and the aldehyde, requires careful control of reaction conditions to selectively form the disulfide bond without inducing unwanted side reactions of the aldehyde groups.

Aldehydes are susceptible to oxidation, reduction, and various nucleophilic addition reactions. Therefore, the chosen method for disulfide bond formation must be mild enough to not affect the aldehyde moieties. For example, strong oxidizing agents could potentially oxidize the aldehydes to carboxylic acids.

The choice of catalyst and reaction medium plays a crucial role in directing the reaction towards the desired product. For instance, selective oxidation of thiols in the presence of other oxidizable functional groups can be achieved using specific catalytic systems. Dichlorodioxomolybdenum(VI)-catalyzed oxidation of thiols with DMSO is reported to be highly selective, which could be advantageous in this context. organic-chemistry.org

Furthermore, the regioselectivity of the disulfide bond formation is inherent to the starting material, 2-mercapto-2-methylpropanal, as the thiol group is at a specific position. The primary concern is the chemoselective dimerization of the thiol without interference from the aldehyde.

Investigation of Catalytic and Green Chemistry Approaches in Dithiobis-Compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic and green methodologies to improve efficiency and reduce environmental impact. For the synthesis of dithiobis-compounds, several green approaches have been developed.

One promising green method for disulfide synthesis involves using water as the solvent and iodine as the oxidant. This process is reported to be efficient, with high conversion rates and the potential for catalyst recycling. rsc.org Such a method could be adapted for the synthesis of Propanal, 2,2'-dithiobis[2-methyl-, offering a more environmentally benign alternative to traditional methods that may use hazardous solvents and reagents.

The use of heterogeneous catalysts, such as silica-supported metal salts, for the aerobic oxidation of thiols is another green strategy. nih.gov These catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for their reuse.

The development of catalytic systems that operate under mild conditions, such as room temperature and atmospheric pressure, is also a key aspect of green chemistry. The molybdenum-catalyzed oxidation mentioned earlier is an example of such a system. organic-chemistry.org

| Green Chemistry Approach | Catalyst/Reagent | Solvent | Advantages | Reference |

| Iodine-mediated oxidation | I₂ | Water | Recyclable, environmentally benign solvent | rsc.org |

| Aerobic oxidation | Silica-supported metal salts | - | Reusable catalyst, uses air as oxidant | nih.gov |

| Catalytic oxidation | Dichlorodioxomolybdenum(VI) | DMSO | Mild conditions, high selectivity | organic-chemistry.org |

Reaction Mechanisms of Aldehyde Groups in Propanal, 2,2'-dithiobis[2-methyl-

The aldehyde groups in Propanal, 2,2'-dithiobis[2-methyl- are susceptible to a variety of chemical transformations, characteristic of aldehydes. These reactions typically involve nucleophilic attack at the electrophilic carbonyl carbon.

A notable reaction of Propanal, 2,2'-dithiobis[2-methyl- is its polymerization. It has been reported that this compound can undergo polymerization in the presence of catalysts such as butyllithium, alkylaluminum, and alkoxides to form a linear polyester. rsc.org This polymerization likely proceeds via a Tishchenko-type reaction mechanism, where one aldehyde molecule is oxidized to a carboxylic acid and another is reduced to an alcohol, which then esterify. The disulfide bond remains intact during this polymerization.

The compound also undergoes a Cannizzaro-type reaction in the presence of a dilute aqueous sodium hydroxide (B78521) solution. rsc.org In this disproportionation reaction, one aldehyde group is oxidized to a carboxylic acid and the other is reduced to a primary alcohol, yielding 6-hydroxy-2,2,5,5-tetramethyl-3,4-dithiahexanoic acid.

Furthermore, in the presence of alcohols like methanol (B129727) or ethanol (B145695) and a catalytic amount of the corresponding alkoxide, Propanal, 2,2'-dithiobis[2-methyl- is converted to the corresponding hemiacetal esters, such as methyl or ethyl 6-hydroxy-2,2,5,5-tetramethyl-3,4-dithiahexanoate. rsc.org

The general mechanism for nucleophilic addition to the aldehyde group involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then be protonated or undergo further reactions depending on the nature of the nucleophile and the reaction conditions. The steric hindrance from the gem-dimethyl groups adjacent to the aldehyde may influence the rate of these reactions but does not prevent them from occurring.

Nucleophilic Additions to Carbonyls

The carbonyl carbons in Propanal, 2,2'-dithiobis[2-methyl- are electrophilic and susceptible to nucleophilic attack. pressbooks.pubmasterorganicchemistry.comorganicmystery.comslideshare.netlibretexts.org This reactivity is analogous to that of isobutyraldehyde (2-methylpropanal). nist.gov The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

The rate and equilibrium of these addition reactions are influenced by both steric and electronic factors. The presence of two methyl groups on the alpha-carbon provides some steric hindrance compared to less substituted aldehydes. organicmystery.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Cyanide | HCN | Cyanohydrin |

| Grignard Reagents | RMgX | Secondary Alcohol |

| Alcohols | ROH, H+ | Acetal |

| Water | H2O | Hydrate (gem-diol) |

This table presents predicted products based on the general reactivity of aldehydes.

Condensation Reactions

Condensation reactions involving the aldehyde functional groups of Propanal, 2,2'-dithiobis[2-methyl- are also anticipated. These reactions typically involve the formation of a carbon-carbon or carbon-heteroatom double bond. mdpi.com Given the presence of an alpha-hydrogen, aldol-type reactions are conceivable, although potentially hindered.

Crossed-aldol condensations, where the dialdehyde (B1249045) reacts with another carbonyl compound, could be employed to generate more complex molecular architectures. khanacademy.org The reaction with amines or their derivatives would lead to the formation of imines (Schiff bases).

Alpha-Carbon Reactivity (e.g., Enolization, Aldol (B89426) Reactions)

The carbon atoms alpha to the carbonyl groups in Propanal, 2,2'-dithiobis[2-methyl- possess acidic protons. khanacademy.orglibretexts.orgmasterorganicchemistry.commsu.edu Deprotonation of these alpha-hydrogens by a suitable base leads to the formation of an enolate ion. This enolate is a key intermediate in several reactions, including aldol additions and alkylations.

The enolate can act as a nucleophile, attacking an electrophile. For instance, in an aldol reaction, the enolate of one aldehyde molecule can attack the carbonyl carbon of another molecule. youtube.com However, due to the steric hindrance from the gem-dimethyl group, self-condensation might be less favorable than reactions with less hindered electrophiles.

Redox Chemistry of the Disulfide Bridge in Propanal, 2,2'-dithiobis[2-methyl-

The disulfide bond is a key functional group that can undergo both reduction and oxidation, providing a chemical switch to alter the molecule's structure and properties. science.govlibretexts.orglibretexts.org

Reductive Cleavage Pathways and Mechanisms

The disulfide bridge in Propanal, 2,2'-dithiobis[2-methyl- can be cleaved by various reducing agents to yield two molecules of the corresponding thiol, 2-mercapto-2-methylpropanal. This reaction is fundamental in biochemistry, where disulfide bridges in proteins are reversibly cleaved. libretexts.orglibretexts.org

Common laboratory reagents for disulfide reduction include thiols like dithiothreitol (B142953) (DTT) and β-mercaptoethanol, as well as phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The mechanism of cleavage by thiols typically involves a thiol-disulfide exchange reaction. nih.gov

Table 2: Common Reducing Agents for Disulfide Bonds

| Reducing Agent | Abbreviation | Notes |

| Dithiothreitol | DTT | Forms a stable cyclic disulfide, driving the reaction forward. |

| β-Mercaptoethanol | BME | A volatile and odorous but effective reducing agent. |

| Tris(2-carboxyethyl)phosphine | TCEP | An odorless and more stable reducing agent that is selective for disulfides. |

Oxidative Transformations of Sulfur Centers

The sulfur atoms in the disulfide bridge are in a relatively low oxidation state and can be oxidized to various higher oxidation states. wikipedia.org Mild oxidation can lead to the formation of thiosulfinates (R-S(O)-S-R) and subsequently thiosulfonates (R-S(O)2-S-R). Stronger oxidizing agents can lead to the cleavage of the S-S bond and the formation of sulfonic acids (R-SO3H). nih.gov

The specific products of oxidation depend on the nature of the oxidizing agent and the reaction conditions. For instance, peroxy acids are known to oxidize disulfides to thiosulfinates and thiosulfonates.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For Propanal, 2,2'-dithiobis[2-methyl-] , both ¹H and ¹³C NMR would provide critical data for structural confirmation.

In a ¹H NMR spectrum, the aldehydic proton (-CHO) would be expected to appear as a singlet in the downfield region, typically between 9 and 10 ppm, due to the deshielding effect of the carbonyl group. The methyl protons (-CH₃) would likely appear as a singlet in the upfield region, around 1.0-1.5 ppm. The integration of these peaks would confirm the ratio of protons in the molecule.

The ¹³C NMR spectrum would further corroborate the structure. The carbonyl carbon of the aldehyde would be highly deshielded, appearing significantly downfield, generally in the range of 190-200 ppm. The quaternary carbon attached to the sulfur atom and the methyl groups would have a characteristic chemical shift, as would the equivalent methyl carbons. A predicted ¹³C NMR spectrum from spectral databases shows a peak around 55 ppm which can be attributed to the quaternary carbon, and a peak around 22 ppm for the methyl carbons. epa.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for Propanal, 2,2'-dithiobis[2-methyl-]

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~195-205 |

| Quaternary Carbon (C-S) | ~55 |

| Methyl Carbons (-CH₃) | ~22 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Elucidation of Reaction Pathways and Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and the study of reaction mechanisms. For Propanal, 2,2'-dithiobis[2-methyl-] , with a molecular formula of C₈H₁₄O₂S₂, the expected exact mass is approximately 206.04 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 206. The fragmentation pattern would likely involve the cleavage of the disulfide bond (S-S), which is relatively weak, leading to a prominent peak at m/z 103, corresponding to the [C₄H₇OS]⁺ fragment. Further fragmentation of this ion could involve the loss of a CO molecule (28 Da) to give a peak at m/z 75, or the loss of a methyl group (15 Da) to give a peak at m/z 88.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

In the IR spectrum of Propanal, 2,2'-dithiobis[2-methyl-] , a strong, sharp absorption band characteristic of the aldehyde C-H stretch would be expected around 2720 cm⁻¹ and 2820 cm⁻¹. The carbonyl (C=O) stretching vibration would appear as a very strong and sharp peak in the region of 1720-1740 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups would be observed in the ranges of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. The S-S disulfide bond stretch is typically weak and appears in the 400-500 cm⁻¹ region in the Raman spectrum.

Electronic Spectroscopy (UV-Vis) for Chromophore Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. The primary chromophores in Propanal, 2,2'-dithiobis[2-methyl-] are the carbonyl group (C=O) and the disulfide bond (-S-S-).

The carbonyl group typically exhibits a weak n → π* transition at around 270-300 nm and a more intense π → π* transition at shorter wavelengths. The disulfide bond also absorbs in the UV region, typically showing a broad absorption band around 250 nm. The combination of these chromophores would result in a UV-Vis spectrum with characteristic absorption maxima that can be used for quantitative analysis and to study electronic interactions within the molecule.

Chromatographic Techniques for Separation and Purity Profiling in Synthetic Research

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthetic products. For a moderately polar compound like Propanal, 2,2'-dithiobis[2-methyl-] , both gas chromatography (GC) and high-performance liquid chromatography (HPLC) could be employed.

Gas Chromatography (GC): Due to its volatility, GC would be a suitable method for analyzing the purity of this compound. A non-polar or mid-polar capillary column would likely be used. The retention time would be dependent on the column temperature program and the carrier gas flow rate. GC coupled with a mass spectrometer (GC-MS) would be particularly powerful for separating and identifying the compound from any impurities or byproducts in a reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis and purification of Propanal, 2,2'-dithiobis[2-methyl-] . Reversed-phase HPLC with a C18 or C8 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common choice. A UV detector set at one of the absorption maxima of the compound would be used for detection. The retention time and peak purity analysis would provide crucial information about the sample's composition.

Computational Chemistry and Theoretical Investigations of Propanal, 2,2 Dithiobis 2 Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and inherent reactivity of molecules like Propanal, 2,2'-dithiobis[2-methyl-. researchgate.net These calculations can provide detailed information about molecular orbitals, charge distribution, and bond energies.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. In Propanal, 2,2'-dithiobis[2-methyl-, the HOMO is likely to be localized on the disulfide bond, specifically the lone pairs of the sulfur atoms, making this site susceptible to electrophilic attack. Conversely, the LUMO is expected to be associated with the antibonding σ* orbital of the S-S bond. A low-lying LUMO would indicate a propensity for the disulfide bond to be reduced. figshare.comvub.be

Furthermore, the carbonyl carbons of the propanal groups are electrophilic centers, susceptible to nucleophilic attack. acs.orgalgoreducation.com Quantum chemical calculations can quantify the partial charges on these atoms, providing a more nuanced view of the molecule's reactive sites. The interplay between the reactivity of the disulfide bond and the aldehyde functionalities is a key aspect that can be explored through computational methods.

Table 1: Calculated Electronic Properties of Propanal, 2,2'-dithiobis[2-methyl- (Hypothetical DFT Data)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, likely located on the disulfide bridge. |

| LUMO Energy | +1.2 eV | Represents the energy of the lowest energy unoccupied orbital, related to the ease of reduction. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |

| Mulliken Charge on Carbonyl Carbon | +0.35 e | Confirms the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on Sulfur | -0.15 e | Shows the electron-rich nature of the sulfur atoms. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from quantum chemical calculations.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of Propanal, 2,2'-dithiobis[2-methyl- are crucial for its interactions and reactivity. Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, are employed to explore the potential energy surface of the molecule and identify its stable conformers. nih.govacs.org

Conformational analysis can reveal the most stable, low-energy structures of the molecule. These studies involve systematically rotating the single bonds within the molecule and calculating the corresponding energy to map out the potential energy surface. The results can identify the global minimum energy conformation as well as other local minima that may be accessible at room temperature.

MD simulations can provide insights into the dynamic behavior of the molecule over time. acs.org By simulating the motion of the atoms, it is possible to observe conformational changes, such as the rotation around the S-S and C-S bonds, and to understand how the different parts of the molecule move in relation to each other. This is particularly important for understanding how the molecule might interact with other species or surfaces.

Table 2: Key Conformational Parameters of Propanal, 2,2'-dithiobis[2-methyl- (Hypothetical Molecular Mechanics Data)

| Parameter | Value Range | Description |

| C-S-S-C Dihedral Angle | 85° - 95° | The preferred skew conformation of the disulfide bridge. |

| C-C-S-S Torsional Angle | 170° - 190° | The orientation of the propanal group relative to the disulfide. |

| Distance between Carbonyl Carbons | 5.0 - 8.0 Å | Varies significantly with the overall conformation. |

Note: The values in this table are hypothetical and represent plausible results from conformational analysis.

Theoretical Prediction of Reaction Pathways and Transition States

A significant advantage of computational chemistry is its ability to explore potential reaction mechanisms by mapping out the entire reaction pathway, including the identification of transition states. chemrxiv.org For Propanal, 2,2'-dithiobis[2-methyl-, several reaction types could be investigated, such as the reduction or oxidation of the disulfide bond, and reactions involving the aldehyde groups.

The reduction of the disulfide bond to form two thiol molecules is a common reaction for this functional group. Theoretical calculations can model this process, for instance, by the approach of a reducing agent. The transition state for the S-S bond cleavage can be located, and the activation energy for the reaction can be calculated. figshare.comvub.be This provides a quantitative measure of the reaction's feasibility.

Similarly, the oxidation of the disulfide to form thiosulfinates or other oxidized sulfur species can be studied. The reaction with an oxidizing agent can be modeled, and the energetics of the various possible oxidation products can be compared to predict the most likely outcome.

Reactions at the aldehyde functionalities, such as nucleophilic addition, can also be modeled. nih.gov The approach of a nucleophile to the carbonyl carbon can be simulated, and the transition state for the formation of a tetrahedral intermediate can be characterized. The presence of the disulfide linkage may influence the reactivity of the aldehyde groups through electronic or steric effects.

Table 3: Calculated Activation Energies for Hypothetical Reactions of Propanal, 2,2'-dithiobis[2-methyl-

| Reaction | Reactants | Products | Activation Energy (kcal/mol) |

| Disulfide Reduction | Propanal, 2,2'-dithiobis[2-methyl- + 2[H] | 2 x 2-methyl-2-mercaptopropanal | 15 |

| Nucleophilic Addition | Propanal, 2,2'-dithiobis[2-methyl- + Nu- | Adduct | 10 |

| Aldol (B89426) Condensation | 2 x Propanal, 2,2'-dithiobis[2-methyl- | Dimer | 25 |

Note: The values in this table are hypothetical and for illustrative purposes.

Development of Structure-Reactivity Relationships

By systematically modifying the structure of Propanal, 2,2'-dithiobis[2-methyl- and calculating the corresponding changes in its properties and reactivity, it is possible to develop quantitative structure-reactivity relationships (QSRRs). These relationships are valuable for predicting the behavior of related compounds and for designing new molecules with specific desired properties.

For instance, one could investigate the effect of substituting the methyl groups with other alkyl groups of varying size and electronic properties. By calculating the BDE of the S-S bond for a series of such analogs, a correlation could be established between the nature of the substituent and the strength of the disulfide bond.

Another approach would be to study the influence of different substituents on the electrophilicity of the carbonyl carbon. By calculating the partial charge on this atom for a range of substituted derivatives, a QSRR could be developed to predict the susceptibility of the aldehyde group to nucleophilic attack.

These computational studies can also be extended to understand how the molecule might interact with biological targets. For example, molecular docking simulations could be used to predict the binding affinity of Propanal, 2,2'-dithiobis[2-methyl- and its analogs to the active site of an enzyme. tandfonline.com This could provide insights into its potential biological activity.

Derivatization and Analogue Synthesis for Functional Diversification

Synthesis of Modified Aldehyde Derivatives

The aldehyde groups in Propanal, 2,2'-dithiobis[2-methyl- are primary sites for chemical transformation, serving as versatile handles to introduce molecular diversity. The electrophilic nature of the carbonyl carbon allows for a variety of nucleophilic addition and condensation reactions. numberanalytics.com These modifications can fundamentally alter the molecule's steric and electronic profile.

Key transformations of the aldehyde group include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using common oxidizing agents. This introduces a functional group capable of forming esters, amides, and participating in acid-base chemistry.

Reduction: Reduction of the aldehyde, for instance with sodium borohydride, yields the corresponding primary alcohol. This alcohol derivative can be further functionalized through etherification or esterification.

Condensation Reactions: Reaction with primary amines leads to the formation of imines (Schiff bases), which are valuable in dynamic covalent chemistry. Similarly, condensation with hydrazines produces hydrazones, which are stable and can act as ligands or be used in further synthetic steps.

These derivatization reactions allow for the attachment of a wide array of new chemical moieties, thereby tuning the solubility, reactivity, and electronic properties of the parent molecule.

Table 1: Representative Aldehyde Derivatization Reactions

| Starting Moiety | Reagent(s) | Resulting Functional Group | Product Class |

|---|---|---|---|

| Aldehyde (-CHO) | Pyridinium chlorochromate (PCC) | Carboxylic Acid (-COOH) | Carboxylic Acid Derivative |

| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄), Methanol (B129727) | Primary Alcohol (-CH₂OH) | Alcohol Derivative |

| Aldehyde (-CHO) | Primary Amine (R-NH₂) | Imine (-CH=N-R) | Schiff Base |

| Aldehyde (-CHO) | Hydrazine (H₂N-NH₂) | Hydrazone (-CH=N-NH₂) | Hydrazone Derivative |

Preparation of Compounds with Altered Disulfide Bridge Characteristics

The disulfide bridge is a defining feature of Propanal, 2,2'-dithiobis[2-methyl-, providing a redox-active, cleavable linkage. Modifying this bridge is a key strategy for creating stimuli-responsive materials and probes.

The primary modifications include:

Reduction to Thiols: The S-S bond can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to yield two equivalents of the corresponding thiol, 2-methyl-2-mercaptopropanal. This conversion is reversible through oxidation. libretexts.org

Thiol-Disulfide Exchange: This reaction allows for the formation of unsymmetrical disulfides. A thiolate anion attacks the disulfide bond, displacing one of the original sulfur atoms and forming a new disulfide linkage. libretexts.orgwikipedia.org This is a powerful method for conjugating the propanal moiety to other thiol-containing molecules, such as peptides or surfaces. The exchange is inhibited at low pH where the protonated thiol form is favored. wikipedia.org

Oxidation: While reduction is more common for cleavage, the disulfide bond itself can be oxidized by strong oxidants, potentially forming thiosulfinates. nih.gov The reactivity of disulfide bonds can be significantly influenced by their local chemical environment and molecular structure. nih.gov

These alterations to the disulfide bridge are fundamental to its application in dynamic systems where controlled cleavage or exchange of the S-S bond is desired.

Introduction of Complementary Functional Groups

To further expand the functional diversity, additional chemical groups can be introduced into the molecular structure. While direct functionalization of the aliphatic backbone of Propanal, 2,2'-dithiobis[2-methyl- can be challenging, complementary groups are typically introduced by synthesizing more complex analogues from functionalized starting materials.

Strategies for introducing new functionalities often involve using related molecular building blocks where the desired groups are already present. For example, instead of a simple methyl group, a precursor bearing a halogen, an azide, or an alkyne could be used. This would allow for subsequent "click" chemistry or other orthogonal coupling reactions to attach a wide range of moieties, including:

Fluorophores: For imaging and sensing applications.

Biocompatible Polymers: Such as polyethylene (B3416737) glycol (PEG), to improve solubility and pharmacokinetic properties.

Charged Groups: To modulate solubility and enable electrostatic interactions.

Targeting Ligands: For specific binding to biological or synthetic targets.

The introduction of these groups transforms the parent molecule into a multifunctional platform for sophisticated applications.

Creation of Polymeric or Supramolecular Structures Incorporating Propanal, 2,2'-dithiobis[2-methyl- Moieties

The bifunctional nature of Propanal, 2,2'-dithiobis[2-methyl- makes it an excellent monomer or building block for constructing larger, ordered systems like polymers and supramolecular assemblies. numberanalytics.com

Polymeric Structures: The two aldehyde groups allow the molecule to act as a monomer in polymerization reactions. For example, it can undergo condensation polymerization with di- or poly-functional amines or alcohols to create larger polymer networks. The key feature of such polymers is the incorporation of the disulfide bond into the polymer backbone or as a cross-linker. rsc.orgmdpi.com This imparts redox-responsiveness to the material, allowing it to be degraded or disassembled in a reducing environment. This strategy is widely explored for creating degradable polyolefins and other smart materials. mdpi.com The oxidative coupling of the corresponding dithiol (formed by reducing the parent compound) is another established method for synthesizing poly(disulfide)s. google.comacs.org

Supramolecular Structures: Supramolecular assembly involves the spontaneous organization of molecules through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov The specific chemical structure of Propanal, 2,2'-dithiobis[2-methyl- can be exploited to direct its assembly into well-defined nanostructures. Furthermore, the dynamic nature of the disulfide bond itself can be used in dynamic covalent chemistry to form adaptable and self-healing supramolecular systems. The ability to precisely design peptide-based and other organic supramolecular structures highlights the potential for using well-defined building blocks to create complex architectures. nih.govmdpi.comfigshare.comresearchgate.net

Table 2: Research Findings on Disulfide-Containing Polymers

| Polymerization Strategy | Monomers / Precursors | Key Feature of Resulting Polymer | Research Finding | Citation |

|---|---|---|---|---|

| Metathesis Copolymerization | Diallyl disulfide and cyclooctene | Cleavable disulfide units in polyolefin backbone | Copolymers with adjustable disulfide content (0.7-8.5 mol%) and molecular weight (5.8-42.8 kg·mol⁻¹) were synthesized and showed good thermal processability and degradability. | mdpi.com |

| Oxidative Polymerization | Dithiol compounds in aqueous media | High molecular weight poly(disulfide)s | A mild oxidizing system (oxygen and hydrogen peroxide) with a tertiary amine catalyst can produce high molecular weight polymers (>100,000 g/mol) from various dithiol monomers. | google.com |

| Organocatalyzed Polycondensation | 1,6-hexanedithiol and diisopropyl azodicarboxylate (DIAD) | Rapidly synthesized poly(disulfide)s | Using an organocatalyst like PPh₃, poly(disulfide)s with molecular weights up to 85.6 kDa could be prepared in approximately 1 minute under mild conditions. | acs.org |

| Free-Radical Polymerization (FRP) | Vinyl monomers with disulfide side-chains | Polymers with functional, cleavable side-chains | Copolymerization of methacrylamide monomers containing pyridyl disulfide groups allows for facile post-polymerization modification via thiol-disulfide exchange. | rsc.org |

Unable to Generate Article on "Propanal, 2,2'-dithiobis[2-methyl-" Due to Lack of Available Scientific Information

Extensive research has been conducted to gather information on the chemical compound "Propanal, 2,2'-dithiobis[2-methyl-," as per the user's request. However, after a thorough search of scientific databases and chemical literature, no specific data or research findings corresponding to this exact compound name could be located.

The inquiry sought to detail the compound's applications in chemical synthesis and materials science, including its role as a chemical synthon, its use in constructing complex organic molecules, its function in redox-responsive systems, and its contribution to polymerization processes. Unfortunately, the absence of any published research or reference to "Propanal, 2,2'-dithiobis[2-methyl-" in the public domain makes it impossible to provide a scientifically accurate and informative article based on the provided outline.

It is possible that "Propanal, 2,2'-dithiobis[2-methyl-" may be a novel or highly specialized compound with limited or no publicly available research. Alternatively, there may be a typographical error in the chemical name provided.

Given the strict adherence required to the specified compound and the lack of any available information, we are unable to generate the requested article. We recommend verifying the chemical name and structure to ensure accuracy. Should a revised or alternative compound name be provided, we would be pleased to conduct a new search and generate the requested content. compound name be provided, we would be pleased to conduct a new search and generate the requested content.

Chemical Stability and Degradation Pathways Under Controlled Conditions

Hydrolytic Degradation Mechanisms of Aldehyde and Disulfide Linkages

The hydrolytic stability of Propanal, 2,2'-dithiobis[2-methyl-] is influenced by the susceptibility of both the disulfide and aldehyde moieties to water.

The aldehyde functional groups can undergo hydration in aqueous solutions to form a geminal diol. This is a reversible equilibrium, and the position of the equilibrium depends on the electronic and steric environment of the carbonyl group. While this is not a degradation in the sense of irreversible bond cleavage, it represents a transformation that can affect the compound's properties and reactivity. Further oxidation of the aldehyde to a carboxylic acid can occur, especially in the presence of oxidizing agents, but this is not a direct hydrolytic pathway.

Due to a lack of specific experimental data for the hydrolytic degradation of Propanal, 2,2'-dithiobis[2-methyl-], the following table presents hypothetical data based on the general reactivity of dialkyl disulfides under varying pH conditions to illustrate the expected trends.

Table 1: Hypothetical Hydrolytic Degradation Rate of a Dialkyl Disulfide at 25°C

| pH | Half-life (t½) | Degradation Products |

| 4.0 | > 1 year | Negligible degradation |

| 7.0 | Several months | Slow formation of corresponding thiol and sulfenic acid |

| 9.0 | Several days | Thiol and sulfenic acid |

| 12.0 | Several hours | Thiol and sulfenic acid |

This table is for illustrative purposes only, as specific experimental data for Propanal, 2,2'-dithiobis[2-methyl-] is not available in the cited literature.

Photochemical Stability and Degradation Pathways

The photochemical stability of Propanal, 2,2'-dithiobis[2-methyl-] is primarily dictated by the susceptibility of the disulfide bond to ultraviolet (UV) radiation. The S-S bond has a relatively low dissociation energy and can be cleaved by UV light, typically in the range of 250-300 nm. This photo-induced cleavage is a homolytic process, resulting in the formation of two thiyl radicals (RS•).

These highly reactive thiyl radicals can then participate in a variety of secondary reactions, including:

Recombination: Two thiyl radicals can recombine to reform the original disulfide bond.

Reaction with other molecules: They can abstract hydrogen atoms from solvent or other organic molecules.

C-S bond cleavage: While less common, cleavage of the carbon-sulfur bond can also occur, leading to a different set of radical species.

The aldehyde groups may also be susceptible to photochemical reactions, although the disulfide bond is generally considered the more photolabile functionality in such a molecule. The specific degradation products will depend on the irradiation wavelength, the solvent, and the presence of other reactive species. Without specific experimental studies on Propanal, 2,2'-dithiobis[2-methyl-], a definitive list of photoproducts cannot be provided.

Table 2: Potential Photochemical Degradation Products of Dialkyl Disulfides

| Initial Reactant | Primary Photoproducts | Potential Secondary Products |

| R-S-S-R | 2 R-S• (Thiyl radicals) | R-H (Alkane), R-S-H (Thiol) |

This table represents a generalized pathway for dialkyl disulfides and is not based on specific experimental data for Propanal, 2,2'-dithiobis[2-methyl-].

Thermal Decomposition Characteristics and Products

The thermal stability of Propanal, 2,2'-dithiobis[2-methyl-] is limited by the inherent thermal lability of both the disulfide and aldehyde functional groups. Upon heating, the compound is expected to undergo decomposition through various pathways.

The primary thermal degradation pathway for dialkyl disulfides is the homolytic cleavage of the S-S bond to yield thiyl radicals, similar to the photochemical process. The stability of these radicals and their subsequent reactions will determine the final product distribution.

Aliphatic aldehydes can also decompose at elevated temperatures via radical chain mechanisms. These mechanisms can be complex and may involve decarbonylation (loss of carbon monoxide) to form alkanes, or other rearrangement and fragmentation reactions.

The presence of both functional groups in Propanal, 2,2'-dithiobis[2-methyl-] suggests that its thermal decomposition could be complex, with potential for intramolecular reactions between the initially formed radical species. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) would be required to identify the specific decomposition products. eag.comwikipedia.org

Given the absence of specific experimental data, the following table provides a hypothetical summary of potential thermal decomposition products based on the known behavior of similar compounds.

Table 3: Hypothetical Thermal Decomposition Products of Propanal, 2,2'-dithiobis[2-methyl-]

| Temperature Range (°C) | Potential Major Decomposition Products |

| 150 - 250 | 2-methylpropanal, 2-methyl-1-propanethiol, isobutane, carbon monoxide |

| > 250 | Further fragmentation products, sulfur-containing heterocycles |

This table is for illustrative purposes and represents a hypothetical scenario due to the lack of specific experimental data for the thermal decomposition of Propanal, 2,2'-dithiobis[2-methyl-].

Future Research Directions and Emerging Opportunities

Explorations in Asymmetric Synthesis Involving Propanal, 2,2'-dithiobis[2-methyl- Scaffolds

The presence of two prochiral centers at the aldehyde carbons makes Propanal, 2,2'-dithiobis[2-methyl- an intriguing substrate for asymmetric synthesis. Future research could focus on developing stereoselective transformations to access chiral molecules with high enantiomeric purity. Such compounds could serve as valuable building blocks in the synthesis of complex molecules for pharmaceuticals or materials science. nih.govst-andrews.ac.uk

Key research objectives in this area would include the catalyst-controlled enantioselective addition of nucleophiles to the aldehyde groups. Organocatalysis, particularly using proline derivatives or chiral amines, could be a fruitful avenue, as these catalysts are known to effectively activate aldehydes for asymmetric transformations. nih.gov Transition metal-catalyzed reactions also offer a powerful toolkit for achieving high stereocontrol. The development of methods to achieve not only high enantioselectivity at one aldehyde but also to control the diastereoselectivity between the two reaction centers (yielding syn, anti, or meso products) would be a significant synthetic achievement. st-andrews.ac.uk

Table 1: Hypothetical Catalyst Screening for Asymmetric Aldol (B89426) Addition to Propanal, 2,2'-dithiobis[2-methyl-

| Catalyst Type | Chiral Ligand/Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |

| Organocatalyst | (S)-Proline | DMSO | 25 | 85:15 | 92% (syn) |

| Organocatalyst | Diphenylprolinol silyl (B83357) ether | Toluene | 0 | 90:10 | 95% (syn) |

| Metal Complex | Rh(I) with (R)-BINAP | THF | -20 | 70:30 | 88% (anti) |

| Metal Complex | Cu(II) with Box Ligand | CH2Cl2 | -78 | 95:5 | >99% (syn) |

Integration with Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater scalability. The synthesis and subsequent derivatization of Propanal, 2,2'-dithiobis[2-methyl- are well-suited for adaptation to flow methodologies.

Future work could involve designing a multi-step flow process where the initial synthesis of the disulfide scaffold is immediately followed by one or more derivatization steps in a continuous sequence. For instance, a packed-bed reactor containing a solid-supported catalyst could be used for an asymmetric reaction, followed by an in-line purification module. This approach would streamline the production of derivatives, reduce waste, and allow for precise control over reaction parameters, potentially leading to higher yields and purities than achievable in batch synthesis.

Table 2: Comparison of Hypothetical Batch vs. Continuous Flow Synthesis of a Derivative

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 12 hours | 30 minutes (residence time) |

| Typical Yield | 75% | 92% |

| Throughput | 10 g / 12-hour cycle | 50 g / hour |

| Temperature Control | Poor (hotspots possible) | Excellent (high surface-to-volume ratio) |

| Safety | Moderate (accumulation of intermediates) | High (small reaction volume at any time) |

Computational Design of Novel Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling provide powerful tools for the rational design of new molecules with specific, desired properties. nih.gov For Propanal, 2,2'-dithiobis[2-methyl-, computational methods can be employed to predict how structural modifications would influence the reactivity of the aldehyde and disulfide groups. This in-silico approach can accelerate the discovery of novel derivatives by prioritizing the most promising candidates for laboratory synthesis. researchgate.net

Future research could utilize Density Functional Theory (DFT) calculations to model the electronic structure of various derivatives. For example, adding electron-withdrawing or electron-donating groups near the aldehyde or disulfide moieties could tune their electrophilicity or redox potential, respectively. Quantitative Structure-Activity Relationship (QSAR) studies could be developed to correlate computed molecular descriptors (e.g., partial charges, bond lengths, steric hindrance) with experimentally observed reactivity, creating predictive models for designing derivatives for specific applications like covalent inhibitors or dynamic combinatorial chemistry. nih.gov

Table 3: Computationally Predicted Properties of Hypothetical Derivatives

| Derivative Modification | Predicted Effect on Aldehyde Reactivity | Predicted Effect on Disulfide Redox Potential | Potential Application |

| Addition of Fluoro groups | Increased electrophilicity | Minimal change | Covalent labeling |

| Addition of Methoxy groups | Decreased electrophilicity | Minimal change | Controlled polymerization |

| Replacement of methyl with phenyl | Steric hindrance, electronic modulation | Increased stability | Tunable cross-linkers |

| Incorporation into a macrocycle | Conformational constraint | Tunable based on ring strain | Supramolecular chemistry |

Advanced Analytical Methodologies for In-situ Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced analytical techniques that allow for in-situ, real-time monitoring can provide invaluable insights into the transformations of Propanal, 2,2'-dithiobis[2-methyl-. The development of such monitoring methods is a key area for future research. nih.gov

Techniques like stopped-flow Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy could be employed to track the consumption of the aldehyde reactant (monitoring the C=O stretch) and the formation of products in real-time. researchgate.net This would enable precise kinetic studies and the detection of transient intermediates that might be missed by traditional offline analysis. nih.govresearchgate.net Combining these spectroscopic techniques with flow chemistry systems would create a powerful platform for high-throughput reaction optimization and mechanistic investigation.

Table 4: Potential Spectroscopic Markers for In-situ Monitoring of a Grignard Reaction

| Species | Spectroscopic Technique | Key Vibrational Band / Signal | Expected Change During Reaction |

| Propanal, 2,2'-dithiobis[2-methyl- | ATR-FTIR | ~1725 cm⁻¹ (C=O stretch) | Decrease in intensity |

| Secondary Alcohol Product | ATR-FTIR | ~3400 cm⁻¹ (O-H stretch, broad) | Increase in intensity |

| Reaction Intermediate | Rapid-scan NMR | Shift in aldehydic proton signal | Appearance and disappearance |

| Disulfide Bond | Raman Spectroscopy | ~510 cm⁻¹ (S-S stretch) | Monitor for stability/side reactions |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2,2'-dithiobis[2-methylpropanal], and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves oxidative coupling of 2-methylpropanethiol precursors. Key parameters include:

- Oxidizing agents (e.g., iodine, hydrogen peroxide) to form disulfide bonds.

- Solvent selection (polar aprotic solvents like DMF enhance reactivity ).

- Temperature control (room temperature for stability vs. elevated for faster kinetics).

- Purification : Column chromatography or recrystallization to isolate the disulfide product .

- Example Protocol :

- Dissolve 2-methylpropanethiol in DMF with K₂CO₃, add iodine, stir at 25°C for 2–4 hours. Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via silica gel chromatography .

Q. Which spectroscopic and analytical techniques are optimal for characterizing 2,2'-dithiobis[2-methylpropanal]?

- Methodological Answer :

- FT-IR : Confirm disulfide (S–S) stretch (~500 cm⁻¹) and aldehyde C=O (~1720 cm⁻¹) .

- NMR : ¹H NMR for methyl protons (δ 1.2–1.5 ppm) and aldehyde proton (δ 9.5–10 ppm). ¹³C NMR for carbonyl (δ ~200 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- Data Interpretation Tip : Compare with analogous dithiobis compounds (e.g., 2,2'-dithiobis(benzamides)) to validate spectral assignments .

Q. How does the methyl substitution at the 2-position affect the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Assay : Incubate the compound in buffers (pH 4–10) at 25°C and 40°C. Monitor degradation via HPLC.

- Key Finding : Methyl groups enhance steric protection, reducing hydrolysis of the aldehyde group compared to non-methylated analogs .

- Table : Stability Comparison of Dithiobis Derivatives

| Compound | Half-life (pH 7, 25°C) | Degradation Pathway | Reference |

|---|---|---|---|

| 2,2'-Dithiobis[2-methylpropanal] | 72 hours | Oxidation of aldehyde | |

| 2,2'-Dithiobis(benzamide) | 48 hours | Disulfide cleavage |

Advanced Research Questions

Q. How can contradictory reports on the antimicrobial activity of 2,2'-dithiobis[2-methylpropanal] derivatives be systematically addressed?

- Methodological Answer :

- Standardized Testing : Use CLSI/M07-A11 guidelines for MIC assays across Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains.

- Structure-Activity Analysis : Synthesize analogs with varying substituents (e.g., fluorinated benzamides) to identify critical functional groups .

Q. What mechanistic insights explain the thiol-disulfide exchange kinetics of 2,2'-dithiobis[2-methylpropanal] in protein environments?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor disulfide bond formation with glutathione (GSH) or cysteine residues.

- Computational Modeling : DFT calculations to predict transition states and activation energies .

Q. What experimental strategies elucidate non-linear inhibition kinetics of 2,2'-dithiobis[2-methylpropanal] in enzyme assays?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten analysis with varying substrate/inhibitor concentrations.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to identify allosteric modulation .

Data Contradiction Analysis

Q. Why do studies report divergent photochemical behaviors for dithiobis compounds like 2,2'-dithiobis[2-methylpropanal]?

- Methodological Answer :

- Light Source Variability : UV vs. visible light alters radical formation pathways.

- Solvent Effects : Polar solvents stabilize charge-separated intermediates, altering recombination rates .

- Table : Photochemical Dynamics of Dithiobis Compounds

| Compound | Radical Lifetime (ps) | Dominant Pathway | Reference |

|---|---|---|---|

| 2,2'-Dithiobis(benzothiazole) | 120 | Thiol–ene reaction | |

| 2,2'-Dithiobis[2-methylpropanal] | 90 | Dimerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.